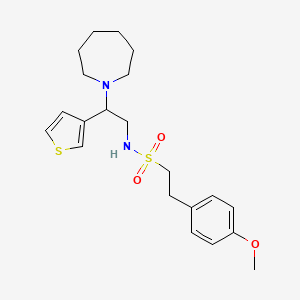

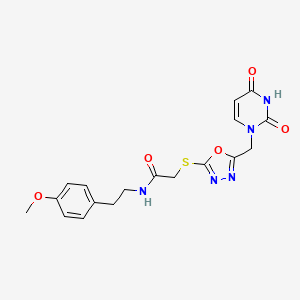

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Azepane-based Motifs in Drug Discovery

Azepane-based compounds, including those with structures related to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, demonstrate a variety of pharmacological properties due to their structural diversity. These compounds are pivotal in discovering new therapeutic agents, with over 20 azepane-based drugs approved by the FDA for treating various diseases. Research focuses on developing less toxic, cost-effective, and highly active azepane-containing analogs. Applications span anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, among others. Structure-activity relationship (SAR) and molecular docking studies are essential for discovering suitable drug candidates against numerous diseases (Gao-Feng Zha et al., 2019).

Thiophene Derivatives in Medicinal Chemistry

Thiophene, as part of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, plays a significant role in drug design due to its presence in bioactive molecules. Thiophene derivatives are extensively studied for their potential in medicinal chemistry, particularly in the development of purine and pyrimidine nucleobases, nucleosides, and their analogs. These compounds offer a promising avenue for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The review encompasses 135 heteroaryl-substituted and 35 aryl-substituted derivatives, showcasing the impact of bioisosteric replacement of aryl with heteroaryl substituents on activity (T. Ostrowski, 2022).

Mechanisms of β-O-4 Bond Cleavage in Lignin

Research into the acidolysis of lignin, specifically involving methoxyphenyl components akin to those in N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, explores the mechanisms of β-O-4 bond cleavage. Studies reveal significant insights into the degradation of lignin model compounds, highlighting the importance of the γ-hydroxymethyl group and confirming the hydride transfer mechanism as a crucial pathway. This research provides a foundation for understanding the chemical behavior of similar compounds and their potential applications in lignin valorization (T. Yokoyama, 2015).

Propiedades

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3S2/c1-26-20-8-6-18(7-9-20)11-15-28(24,25)22-16-21(19-10-14-27-17-19)23-12-4-2-3-5-13-23/h6-10,14,17,21-22H,2-5,11-13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZRLKGTJNLHEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)

![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)